4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a natural product found in Eleutherine bulbosa with data available.
Brand Name: Vulcanchem
CAS No.: 89877-55-4
VCID: VC16534802
InChI: InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3
SMILES:
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one

CAS No.: 89877-55-4

Cat. No.: VC16534802

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one - 89877-55-4

Specification

CAS No. 89877-55-4
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name 4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one
Standard InChI InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3
Standard InChI Key KNLHGXVYZRQSJZ-UHFFFAOYSA-N
Canonical SMILES CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic IUPAC name is 5-hydroxy-4-methoxy-3-methyl-3H-benzo[f]benzofuran-1-one, with a molecular formula of C14H12O4\text{C}_{14}\text{H}_{12}\text{O}_{4} and a molecular weight of 244.24 g/mol . It exists as a stereoisomer, with the (R)-configuration being biologically active . Key identifiers include CAS Registry Numbers 89877-55-4 (general form) and 480-00-2 (specific to the (R)-enantiomer), as well as PubChem CID 71326701 .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC14H12O4\text{C}_{14}\text{H}_{12}\text{O}_{4}
Molecular Weight244.24 g/mol
logP (Octanol/Water)2.891
Topological Polar Surface Area55.76 Ų
Aqueous Solubility (logS)-3.332

The compound’s rigidity, conferred by three fused rings and limited rotatable bonds (flexibility index: 0.062), enhances its stability and binding affinity to biological targets .

Stereochemical Considerations

The (R)-enantiomer, eleutherol, is distinguished from its (S)-counterpart by its specific interactions with enzymes and receptors. This stereospecificity is critical for its cytotoxicity, as evidenced by its role in inhibiting glioma cell proliferation .

Synthesis and Structural Modification

Total Synthesis of Eleutherol

The first total synthesis of (±)-eleutherol was achieved in nine steps, starting from bromo methoxy aldehyde . A pivotal step involved rhodium-catalyzed intramolecular cyclization of diazonaphthoquinone, yielding the naphthofuranone core with a 63% efficiency .

Key Reaction Steps:

  • Diazo Transfer: Introduction of a diazo group to naphthoquinone precursor.

  • Cyclization: Rhodium(II) octanoate catalyzed cyclization at 90°C, forming the furanone ring.

  • Glycosidation: Koenigs–Knorr reaction with peracetyl glycosyl bromide to produce β-configured eleuthoside A .

Synthetic Challenges

The compound’s steric hindrance and oxygen-sensitive functional groups necessitate inert atmospheres and anhydrous conditions during synthesis .

Pharmacological Activity

Cytotoxicity Against Gliomas

Eleutherol demonstrates potent anti-glioma activity, with mechanisms including:

  • Cell Cycle Arrest: Disruption of G2/M phase progression.

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage .

  • Inhibition of Tumor Invasion: Downregulation of matrix metalloproteinases (MMPs) .

Table 2: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (μM)MechanismSource
U87 Glioblastoma12.4Caspase-3 Activation
T98G18.7MMP-2 Inhibition

Pharmacokinetic Profile

Despite its efficacy, eleutherol faces bioavailability challenges:

  • Low Intestinal Absorption: Human intestinal absorption (HIA) score: 0.005 .

  • Plasma Protein Binding: 95.4%, limiting free drug concentration .

  • CYP Interactions: Substrate of CYP2C9 (probability: 0.929) and inhibitor of CYP1A2 (0.957) .

Toxicological Evaluation

Acute Toxicity

Intraperitoneal administration in mice revealed an LD₅₀ exceeding 800 mg/kg, indicating low acute toxicity . No specific organ toxicity was reported, though detailed studies are lacking .

Chronic Toxicity and Carcinogenicity

Data on long-term exposure are absent, necessitating further preclinical evaluation.

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